Mnk1/2-IN-6
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Overview
Description
Mnk1/2-IN-6 is a potent and selective inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases play a crucial role in the regulation of mRNA translation by phosphorylating the eukaryotic translation initiation factor 4E (eIF4E). This compound has shown significant potential in inhibiting the activity of MNK1 and MNK2, making it a valuable compound in cancer research and other therapeutic areas .
Preparation Methods
The synthesis of Mnk1/2-IN-6 involves several key steps. The compound is typically synthesized through a series of chemical reactions, including the formation of imidazopyridazine derivatives containing an isoquinoline group. The synthetic route involves the use of various reagents and catalysts under specific reaction conditions to achieve the desired product
Chemical Reactions Analysis
Mnk1/2-IN-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
Mnk1/2-IN-6 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of MNK1 and MNK2 in mRNA translation. In biology, it is used to investigate the effects of MNK1 and MNK2 inhibition on cellular processes such as cell proliferation, apoptosis, and migration. In medicine, this compound has shown promise in cancer research, particularly in the treatment of triple-negative breast cancer and other malignancies. The compound has also been studied for its potential to enhance the efficacy of immunotherapy by modulating the tumor microenvironment .
Mechanism of Action
Mnk1/2-IN-6 exerts its effects by inhibiting the activity of MNK1 and MNK2, which are responsible for phosphorylating eIF4E. This phosphorylation event is crucial for the initiation of mRNA translation. By inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, thereby reducing the translation of oncogenic mRNAs. This leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth and metastasis .
Comparison with Similar Compounds
Mnk1/2-IN-6 is unique in its high selectivity and potency for MNK1 and MNK2. Similar compounds include eFT508, which is also a potent MNK1/2 inhibitor. this compound has shown superior efficacy in certain cancer models. Other similar compounds include MNK-PROTACs, which are designed to selectively degrade MNK kinases. These compounds also target the MNK-eIF4E axis but utilize a different mechanism of action .
Properties
Molecular Formula |
C27H24N6O |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(3S)-3-aminopiperidin-1-yl]-[4-(3-isoquinolin-6-ylimidazo[1,2-b]pyridazin-6-yl)phenyl]methanone |
InChI |
InChI=1S/C27H24N6O/c28-23-2-1-13-32(17-23)27(34)19-5-3-18(4-6-19)24-9-10-26-30-16-25(33(26)31-24)21-7-8-22-15-29-12-11-20(22)14-21/h3-12,14-16,23H,1-2,13,17,28H2/t23-/m0/s1 |
InChI Key |
RKNGTCDEHZFRSK-QHCPKHFHSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC6=C(C=C5)C=NC=C6)C=C3)N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC6=C(C=C5)C=NC=C6)C=C3)N |
Origin of Product |
United States |
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